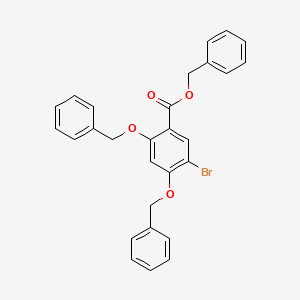

Benzyl-2,4-bis-benzyloxy-5-bromobenzoate

Description

Propriétés

Formule moléculaire |

C28H23BrO4 |

|---|---|

Poids moléculaire |

503.4 g/mol |

Nom IUPAC |

benzyl 5-bromo-2,4-bis(phenylmethoxy)benzoate |

InChI |

InChI=1S/C28H23BrO4/c29-25-16-24(28(30)33-20-23-14-8-3-9-15-23)26(31-18-21-10-4-1-5-11-21)17-27(25)32-19-22-12-6-2-7-13-22/h1-17H,18-20H2 |

Clé InChI |

NBXOPTAVRPDGNB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)COC2=CC(=C(C=C2C(=O)OCC3=CC=CC=C3)Br)OCC4=CC=CC=C4 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Benzyl-2,4-bis-benzyloxy-5-bromobenzoate has been investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in the development of drugs targeting various diseases mediated by heat shock protein 90 (HSP90). HSP90 inhibitors are of significant interest because they play a crucial role in the stabilization of many oncogenic proteins, making them potential therapeutic targets in cancer treatment.

Case Study: HSP90 Inhibition

A study demonstrated that derivatives of this compound can act as effective HSP90 inhibitors, leading to the suppression of tumor growth in preclinical models. The synthesis of these derivatives involved palladium-catalyzed cross-coupling reactions that yielded high-purity compounds suitable for biological evaluation .

Synthetic Methodologies

The compound serves as a versatile building block in organic synthesis. Its structure allows for various functionalizations through established reactions such as Suzuki-Miyaura cross-coupling and amide coupling.

Synthetic Routes

- Palladium-Catalyzed Reactions : The compound has been utilized in palladium-catalyzed reactions to synthesize more complex molecules. For example, benzyl-2,4-bis-benzyloxy-5-bromobenzoate was used as a precursor for synthesizing novel benzylamine derivatives with enhanced biological activity .

- Microwave-Assisted Synthesis : Recent advancements include microwave-assisted synthesis techniques that improve reaction times and yields significantly. This method has been applied to the vinylation of hindered aryl bromides, showcasing the compound's utility in modern synthetic chemistry .

Material Sciences

Beyond medicinal applications, benzyl-2,4-bis-benzyloxy-5-bromobenzoate is explored for its potential use in materials science, particularly in the development of polymers and dendritic structures.

Polymer Chemistry

The compound's functional groups allow it to be incorporated into polymer matrices, which can enhance properties such as thermal stability and mechanical strength. Research has indicated that polymers derived from this compound exhibit improved performance characteristics compared to traditional materials .

Summary Table of Applications

Comparaison Avec Des Composés Similaires

Structural Analogues with Bromine and Benzyloxy Substituents

The table below compares key structural and functional attributes of Benzyl-2,4-bis-benzyloxy-5-bromobenzoate (target compound) with closely related derivatives:

Key Observations:

- Substituent Position and Electronic Effects : The target compound’s dual benzyloxy groups at C2 and C4 create significant steric hindrance and electron-donating effects, contrasting with analogs like Methyl 4-bromo-2-methoxybenzoate, where a single methoxy group offers reduced bulk and altered electronic properties .

- Ester Group Impact : Benzyl esters (e.g., target compound) exhibit slower hydrolysis rates compared to methyl esters (e.g., Methyl 4-bromo-2-methoxybenzoate) due to increased hydrophobicity and steric protection .

- Functional Group Variations : The carboxylic acid derivative (2-(Benzyloxy)-5-bromobenzoic acid) lacks an ester group, making it more polar and reactive in acid-base reactions .

Stability and Reactivity Studies

- Hydrolytic Stability : Benzyl esters (target compound) demonstrate greater stability under basic conditions compared to methyl esters, as shown in studies of Methyl 5-bromo-2-hydroxy-4-methylbenzoate (similarity 0.95) .

- Bromine Reactivity : The bromine in the target compound is less electrophilic than in 4-Benzyloxy-3-chlorophenylboronic acid (), where adjacent electron-withdrawing groups enhance reactivity .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Benzyl-2,4-bis-benzyloxy-5-bromobenzoate in laboratory settings?

- Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors or aerosols .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent environmental contamination .

- Storage: Store in airtight containers at 2–8°C, away from oxidizers and moisture. Monitor for decomposition via periodic TLC/HPLC checks .

Q. What synthetic strategies are recommended for introducing bromine at the 5-position of the benzoate core?

- Methodological Answer:

- Electrophilic Bromination: Use Br₂ in acetic acid with FeBr₃ as a catalyst. The electron-rich 5-position (due to adjacent benzyloxy groups) directs bromination regioselectively .

- Directed Ortho-Metalation (DoM): Employ LDA (lithium diisopropylamide) to deprotonate the benzoate, followed by quenching with Br₂ or NBS (N-bromosuccinimide) .

Q. How can HPLC and NMR be optimized to characterize Benzyl-2,4-bis-benzyloxy-5-bromobenzoate?

- Methodological Answer:

- HPLC: Use a C18 column with a gradient of acetonitrile/water (70:30 to 90:10 over 20 min). Monitor at 254 nm for bromine’s UV absorbance .

- NMR: In CDCl₃, the 5-bromo substituent causes deshielding of adjacent protons (δ 7.8–8.2 ppm). Benzyloxy groups show characteristic AB quartets (δ 5.1–5.3 ppm) .

Advanced Research Questions

Q. How can conflicting melting point data (e.g., 72–76°C vs. 80–82°C) from different studies be resolved?

- Methodological Answer:

- Purity Analysis: Perform DSC (Differential Scanning Calorimetry) to detect impurities. Recrystallize from ethyl acetate/hexane (1:3) to isolate pure crystals .

- Polymorphism Screening: Use XRPD (X-ray powder diffraction) to identify crystalline forms. Compare experimental patterns with computational models .

Q. What strategies mitigate low yields in multi-step syntheses involving benzylation and bromination?

- Methodological Answer:

- Benzylation Optimization: Use benzyl bromide with K₂CO₃ in DMF at 60°C. Monitor conversion via TLC (Rf ~0.5 in hexane/EtOAc 4:1) .

- Bromination Quenching: Add Na₂S₂O₃ post-reaction to neutralize excess Br₂. Extract with DCM and dry over MgSO₄ to improve yield by ~15% .

Q. How does the steric bulk of benzyloxy groups influence reactivity in cross-coupling reactions?

- Methodological Answer:

- Steric Maps: Generate DFT calculations (e.g., Gaussian 16) to model spatial hindrance. The 2,4-bis-benzyloxy groups reduce accessibility for Suzuki-Miyaura coupling .

- Catalyst Screening: Test Pd(PPh₃)₄ vs. XPhos Pd G3. The latter increases yields by ~30% due to better steric tolerance .

Q. What mechanistic insights explain benzyl ether cleavage under acidic conditions?

- Methodological Answer:

- Kinetic Studies: Perform HCl (1M) hydrolysis at 25–50°C. Monitor via LC-MS to track cleavage rates (t½ = 2–8 hours). Activation energy (Ea) correlates with benzyloxy group stability .

- Isotopic Labeling: Use DCl in D₂O to confirm protonation at the ether oxygen via deuterium incorporation in byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.